7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid
Overview
Description
7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid is a chemical compound with the molecular formula C12H10O5S It is known for its unique structure, which includes a 1H-isothiochromene core substituted with methoxy groups at positions 7 and 8, an oxo group at position 1, and a carboxylic acid group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid typically involves the following steps:
Formation of the isothiochromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst.
Carboxylation: The carboxylic acid group at position 3 can be introduced through carboxylation reactions, often involving carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation products: Compounds with additional oxo or hydroxyl groups.
Reduction products: Compounds with hydroxyl groups replacing the oxo group.
Substitution products: Compounds with various functional groups replacing the methoxy groups.
Scientific Research Applications
7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-1-oxo-1H-isochromene-3-carboxylic acid: Similar structure but lacks the sulfur atom.
7,8-Dimethoxy-1-oxo-1H-thiochromene-3-carboxylic acid: Similar structure but with different substitution patterns.
Uniqueness
7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7,8-dimethoxy-1-oxoisothiochromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5S/c1-16-7-4-3-6-5-8(11(13)14)18-12(15)9(6)10(7)17-2/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOICEKOYMNEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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